molecular formula C8H9ClN2O B1295546 n-(6-Chloro-4-methylpyridin-3-yl)acetamide CAS No. 6635-92-3

n-(6-Chloro-4-methylpyridin-3-yl)acetamide

Cat. No.: B1295546
CAS No.: 6635-92-3
M. Wt: 184.62 g/mol
InChI Key: AFGQEXHBGXOEAA-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-methylpyridin-3-yl)acetamide typically involves the acylation of 6-chloro-4-methylpyridin-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-methylpyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and acetamide groups may play a role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • N-(6-Chloro-3-pyridyl)acetamide
  • N-(4-Methyl-3-pyridyl)acetamide
  • N-(6-Bromo-4-methylpyridin-3-yl)acetamide

Comparison: N-(6-Chloro-4-methylpyridin-3-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

N-(6-chloro-4-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGQEXHBGXOEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287775
Record name n-(6-chloro-4-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-92-3
Record name 6635-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(6-chloro-4-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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